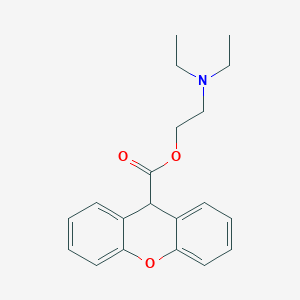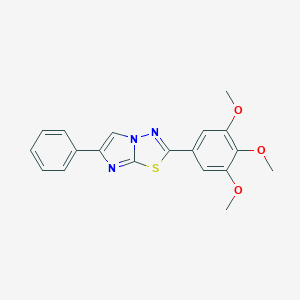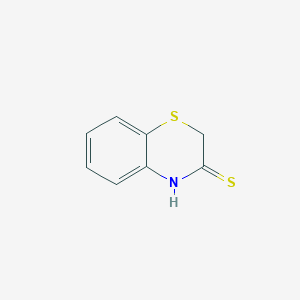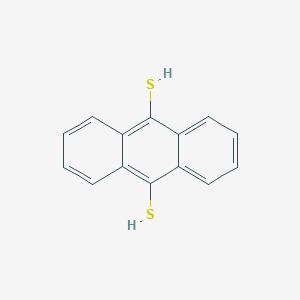
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester, also known as Xanomeline, is a muscarinic acetylcholine receptor agonist that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies due to its unique pharmacological properties.
Wirkmechanismus
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester acts as a selective agonist of muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes. Activation of these receptors leads to an increase in intracellular calcium levels and the activation of downstream signaling pathways, ultimately resulting in the therapeutic effects observed with 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester.
Biochemische Und Physiologische Effekte
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the activation of neuroprotective pathways. It has also been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester is its selectivity for muscarinic receptors, which allows for more targeted and specific effects compared to non-selective agonists. However, its potency and efficacy can vary depending on the experimental conditions, and it may not be suitable for all applications due to its potential side effects and toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester, including the development of more potent and selective analogs, the investigation of its potential as a treatment for other neurological disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, the use of 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester in combination with other drugs or therapies may enhance its therapeutic potential and reduce the risk of side effects.
Synthesemethoden
The synthesis of 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester involves several steps, including the reaction of xanthene-9-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with diethylaminoethanol in the presence of a base to yield the final product. The synthesis of 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester is relatively straightforward and can be carried out on a large scale, making it a viable option for pharmaceutical production.
Wissenschaftliche Forschungsanwendungen
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to improve cognitive function and memory in animal models of these diseases, and has also been investigated for its potential as an analgesic and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
24539-72-8 |
|---|---|
Produktname |
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester |
Molekularformel |
C20H23NO3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-3-21(4-2)13-14-23-20(22)19-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)19/h5-12,19H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
HIGMQFBAGGGECD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Andere CAS-Nummern |
24539-72-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)






![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)




